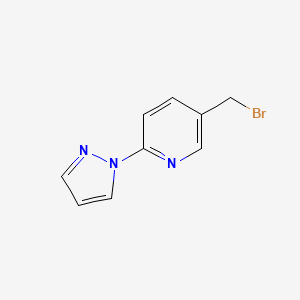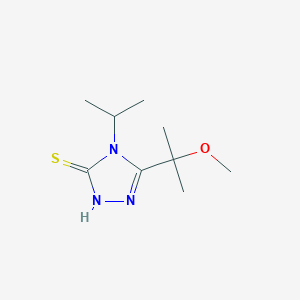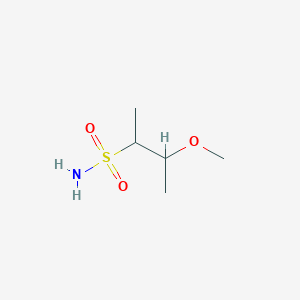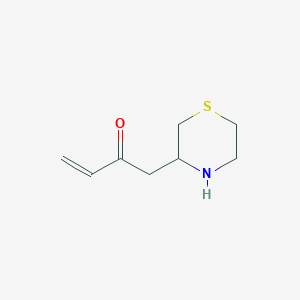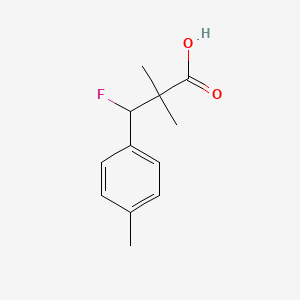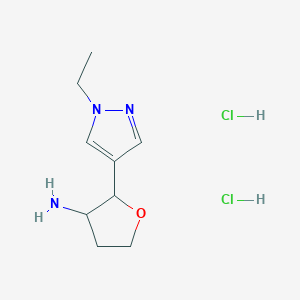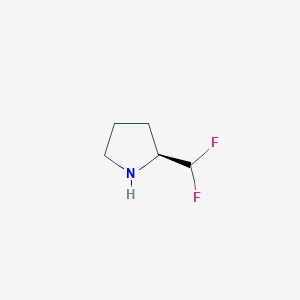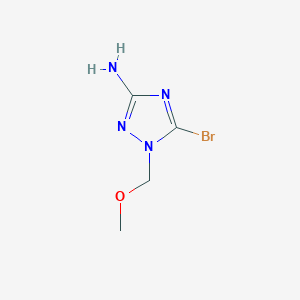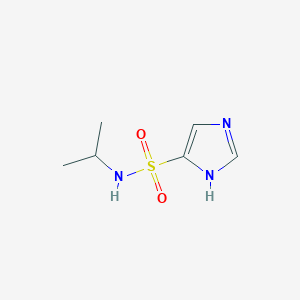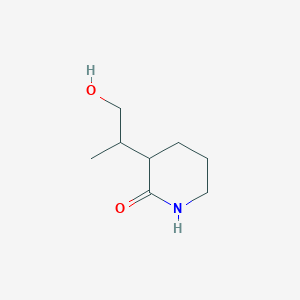
3-(1-Hydroxypropan-2-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxypropan-2-yl)piperidin-2-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
3-(1-Hydroxypropan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced piperidine derivatives.
科学的研究の応用
3-(1-Hydroxypropan-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(1-Hydroxypropan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound of 3-(1-Hydroxypropan-2-yl)piperidin-2-one, widely used in the synthesis of pharmaceuticals.
Piperidinone: Another derivative of piperidine with similar chemical properties and applications.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and piperidine ring make it a versatile intermediate for various synthetic and research applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-(1-hydroxypropan-2-yl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChIキー |
FYMJQQNZSSJYSD-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C1CCCNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




